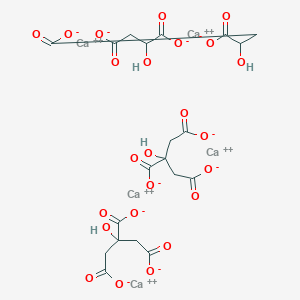
Pyridin-4-yl(quinuclidin-2-yl)methanonehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridin-4-yl(quinuclidin-2-yl)methanonehydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridine ring and a quinuclidine moiety linked through a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-4-yl(quinuclidin-2-yl)methanonehydrochloride typically involves the reaction of pyridine derivatives with quinuclidine derivatives. One common method involves the use of Grignard reagents to form the desired product. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The purification process often involves recrystallization or chromatography techniques to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Pyridin-4-yl(quinuclidin-2-yl)methanonehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced quinuclidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Pyridin-4-yl(quinuclidin-2-yl)methanonehydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a protein kinase inhibitor, which could be useful in cancer therapy.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of Pyridin-4-yl(quinuclidin-2-yl)methanonehydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit protein kinases by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins. This inhibition can disrupt various cellular signaling pathways, leading to potential therapeutic effects in diseases such as cancer .
Comparison with Similar Compounds
Similar Compounds
- Pyridin-2-yl(quinuclidin-2-yl)methanonehydrochloride
- Pyridin-4-yl(piperidin-2-yl)methanonehydrochloride
- Pyridin-4-yl(morpholin-2-yl)methanonehydrochloride
Uniqueness
Pyridin-4-yl(quinuclidin-2-yl)methanonehydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the pyridine and quinuclidine moieties allows for versatile reactivity and potential interactions with various biological targets .
Properties
Molecular Formula |
C13H17ClN2O |
|---|---|
Molecular Weight |
252.74 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]octan-2-yl(pyridin-4-yl)methanone;hydrochloride |
InChI |
InChI=1S/C13H16N2O.ClH/c16-13(11-1-5-14-6-2-11)12-9-10-3-7-15(12)8-4-10;/h1-2,5-6,10,12H,3-4,7-9H2;1H |
InChI Key |
WMSLLHAFQSXQGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1CC2C(=O)C3=CC=NC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl (1S,4R,5R)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13108133.png)

![1h-Cyclopenta[e]pyrrolo[1,2-a]pyrazine](/img/structure/B13108147.png)






![[1,4]Dioxino[2,3-d]pyrimidine-2-carboxylic acid, 6,7-dihydro-](/img/structure/B13108182.png)


![[2,2'-Bipyridine]-5-carboxamide](/img/structure/B13108196.png)
![6-Benzyl-4,7-diphenyl[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B13108210.png)
